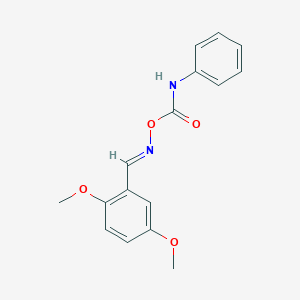![molecular formula C17H19N5OS2 B5578522 2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the subject involves multiple steps, starting from basic organic compounds to achieve the desired triazole and thiazole derivatives. For instance, compounds with similar structural frameworks have been synthesized through a series of reactions involving amino acids, halides, and sulfonamides, showcasing the complexity and versatility in the synthesis of such compounds (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, Mabkhot, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms, molecular conformation, and intermolecular interactions, essential for understanding the compound's chemical behavior (Dong, Quan, Zhu, Li, 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups, such as the triazole and thiazole rings. These features contribute to the compounds' ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are pivotal in synthesizing bioactive molecules (Saeed, Abbas, Ibrar, Bolte, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. These properties are determined through rigorous experimental procedures and contribute to the compound's characterization and potential industrial applications (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Applications De Recherche Scientifique
Synthesis and Bioactivity of Azole and Thiazole Derivatives
Antibacterial and Anticancer Activities : Azole derivatives, including those incorporating thiazole moieties, have shown significant promise in pharmacological applications, particularly for their antibacterial and anticancer properties. A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide revealed compounds exhibiting good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012). Similarly, novel thiazole and thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, with certain compounds showing significant efficacy against cancer cell lines (Gomha et al., 2017).
Antioxidant and Anticancer Properties : The antioxidant activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has been explored, with findings indicating that some synthesized compounds exhibit superior antioxidant activity compared to known antioxidants like ascorbic acid. Additionally, these compounds demonstrated anticancer activity against certain human cancer cell lines, highlighting the potential for therapeutic applications (Tumosienė et al., 2020).
Neurokinin-1 Receptor Antagonism : Research on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration has contributed to the understanding of compounds that can effectively manage conditions like emesis and depression without the conventional limitations of solubility and administration route (Harrison et al., 2001).
Mécanisme D'action
Orientations Futures
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity exhibited by similar compounds . Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-10-5-7-13(8-6-10)14-20-21-17(22(14)4)25-12(3)15(23)19-16-18-11(2)9-24-16/h5-9,12H,1-4H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXGOWGHZGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SC(C)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)
